molecular formula C12H15IO2 B13092286 3-Iodo-4-(1-phenylethoxy)oxolane

3-Iodo-4-(1-phenylethoxy)oxolane

Cat. No.: B13092286
M. Wt: 318.15 g/mol
InChI Key: QIOQAXUZTMLKMA-UHFFFAOYSA-N
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Description

3-Iodo-4-(1-phenylethoxy)oxolane is an organic compound with the molecular formula C₁₂H₁₅IO₂ and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of an iodine atom, a phenylethoxy group, and an oxolane ring. It is primarily used for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(1-phenylethoxy)oxolane typically involves the iodination of a precursor compound containing the oxolane ring and the phenylethoxy group. The reaction conditions often include the use of iodine or iodine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(1-phenylethoxy)oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolanes, while oxidation reactions can produce lactones or carboxylic acids .

Mechanism of Action

The mechanism of action of 3-Iodo-4-(1-phenylethoxy)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenylethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-(1-methylethoxy)oxolane
  • 3-Iodo-4-(1-ethylethoxy)oxolane
  • 3-Iodo-4-(1-propylethoxy)oxolane

Uniqueness

3-Iodo-4-(1-phenylethoxy)oxolane is unique due to the presence of the phenylethoxy group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with aromatic systems and hydrophobic environments, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

3-iodo-4-(1-phenylethoxy)oxolane

InChI

InChI=1S/C12H15IO2/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(12)13/h2-6,9,11-12H,7-8H2,1H3

InChI Key

QIOQAXUZTMLKMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2COCC2I

Origin of Product

United States

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